molecular formula C22H26FN5O4 B2642975 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 2097896-92-7

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B2642975
CAS No.: 2097896-92-7
M. Wt: 443.479
InChI Key: KMNTVUUEGSRGOP-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a synthetic organic compound with a complex structure, featuring multiple functional groups including an ethoxyphenyl group, a fluoropyrimidinyl group, and an imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazolidinone Core: This can be achieved through the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution or coupling reactions.

    Attachment of the Piperidinyl Group: This can be done via nucleophilic substitution or amination reactions.

    Incorporation of the Fluoropyrimidinyl Group: This step might involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The imidazolidinone core can be reduced to form imidazolidine derivatives.

    Substitution: The fluoropyrimidinyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce imidazolidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyrimidinyl group may play a crucial role in binding to these targets, while the imidazolidinone core could be involved in the modulation of their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-(4-Ethoxyphenyl)-3-(2-(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include:

  • 1-(4-Methoxyphenyl)-3-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one
  • 1-(4-Ethoxyphenyl)-3-(2-(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)imidazolidin-2-one

These compounds differ in the substituents on the pyrimidinyl group, which can significantly affect their reactivity and biological activity.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[2-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN5O4/c1-2-31-18-7-5-17(6-8-18)28-11-10-27(22(28)30)15-20(29)26-9-3-4-19(14-26)32-21-24-12-16(23)13-25-21/h5-8,12-13,19H,2-4,9-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNTVUUEGSRGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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